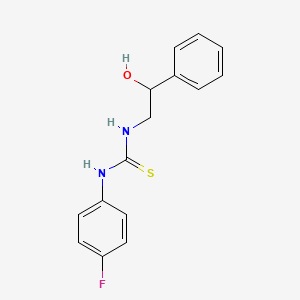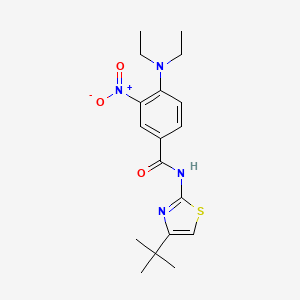![molecular formula C15H21NO2 B3987857 N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B3987857.png)
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide, commonly known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of nerve cells in the brain. Pregabalin works by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters and decreases the hyperexcitability of neurons.
Mechanism of Action
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, which are located on the presynaptic terminals of neurons. This reduces the influx of calcium ions into the neuron and decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide. As a result, the hyperexcitability of neurons is reduced, which leads to a decrease in pain, seizures, and anxiety.
Biochemical and Physiological Effects
Pregabalin has been shown to have several biochemical and physiological effects. It increases the levels of N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide in the brain, which enhances the inhibitory effects of this compound on neuronal activity. It also reduces the release of glutamate, which is an excitatory neurotransmitter that plays a role in pain, seizures, and anxiety. Pregabalin has been found to have a low potential for abuse and dependence and does not interact with other commonly used medications.
Advantages and Limitations for Lab Experiments
Pregabalin has several advantages for lab experiments. It is readily available and can be easily synthesized using standard laboratory techniques. It has a high degree of purity and stability, which makes it suitable for use in pharmacological assays. However, there are limitations to its use in lab experiments. Pregabalin has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also interact with other compounds in the experimental system, which could affect the results.
Future Directions
There are several future directions for research on pregabalin. One area of interest is the development of new formulations that can improve the pharmacokinetic properties of the drug, such as extended-release formulations that can provide sustained release of the drug over a longer period. Another area of interest is the investigation of the potential use of pregabalin in the treatment of other neurological disorders, such as migraine, neuropathic itch, and fibromyalgia. Additionally, further research is needed to elucidate the mechanisms of action of pregabalin and to identify potential targets for drug development.
Scientific Research Applications
Pregabalin has been extensively studied for its efficacy in treating various neurological disorders. In clinical trials, it has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. It has also been found to be effective in reducing seizure frequency in patients with epilepsy and in treating generalized anxiety disorder.
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14-9-7-12(8-10-14)11(2)16-15(17)13-5-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLTBUDLFHTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N'-(2-fluoro-5-methylphenyl)-N-methylsuccinamide](/img/structure/B3987776.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3987783.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(5-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3987795.png)
![6-methyl-N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3987815.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3987825.png)

![N-[2-(dimethylamino)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3987840.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3987843.png)
![ethyl 2-[2-(2-furyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987850.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3987863.png)
![2-naphthyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987868.png)
![ethyl [5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3987873.png)